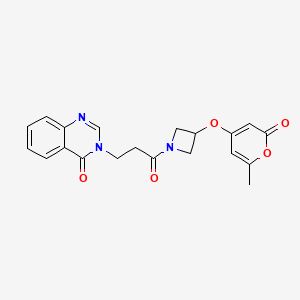

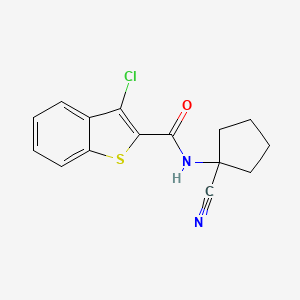

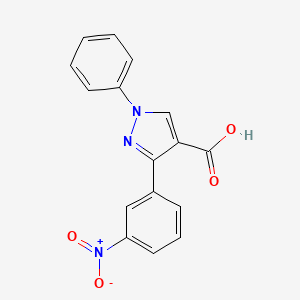

![molecular formula C9H6F3IO2 B2918935 [5-(Trifluoromethyl)-2-iodophenyl]acetic acid CAS No. 702641-08-5](/img/structure/B2918935.png)

[5-(Trifluoromethyl)-2-iodophenyl]acetic acid

Descripción general

Descripción

[5-(Trifluoromethyl)-2-iodophenyl]acetic acid, also known as TFMPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMPAA is a derivative of phenylacetic acid and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Agents

The trifluoromethyl group in [5-(Trifluoromethyl)-2-iodophenyl]acetic acid is of significant interest in medicinal chemistry due to its potential to improve pharmacological properties. Specifically, derivatives of this compound have been synthesized and evaluated for their anticancer activity. For instance, thiazolo[4,5-d]pyrimidine derivatives, which can be synthesized using this compound, have shown promise as inhibitors in human cancer cells .

Pharmaceutical Development: Drug Synthesis

Compounds containing the trifluoromethyl group, such as [5-(Trifluoromethyl)-2-iodophenyl]acetic acid, are integral in the synthesis of various drugs. Over the past 20 years, numerous FDA-approved drugs featuring this group have been developed, highlighting its importance in the creation of new therapeutic agents .

Organic Synthesis: Building Blocks

This compound serves as a valuable building block in organic synthesis. Its reactive iodine moiety and the electron-withdrawing trifluoromethyl group make it a versatile intermediate for constructing more complex molecules, which are essential in various chemical syntheses .

Material Science: Fluorinated Molecules

In material science, fluorinated molecules like [5-(Trifluoromethyl)-2-iodophenyl]acetic acid are used due to their unique properties, such as increased lipophilicity and altered steric effects, which can significantly impact the development of materials with specific characteristics .

Agrochemical Research: Active Ingredient Synthesis

The trifluoromethyl group is also a key structural motif in active agrochemical ingredients. Its inclusion in molecules can lead to the development of more effective and selective agrochemicals, aiding in the protection of crops and improving agricultural productivity .

Analytical Chemistry: Reference Standards

Due to its well-defined structure and purity, [5-(Trifluoromethyl)-2-iodophenyl]acetic acid can be used as a reference standard in analytical chemistry. It helps in the calibration of instruments and validation of analytical methods, ensuring accuracy and reliability in chemical analysis .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as phenylacetic acid derivatives, are metabolized by phenylacetate esterases found in the human liver cytosol .

Mode of Action

It’s worth noting that the compound might be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that phenylacetic acid derivatives can be hydrolyzed by phenylacetate esterases, suggesting that this compound may interact with similar metabolic pathways .

Pharmacokinetics

It’s known that the compound is a white to yellow solid, with a molecular weight of 33005, and it should be stored at temperatures between 2-8°C .

Result of Action

Similar compounds, such as 5-trifluoromethyl-2-formylphenylboronic acid, have shown antimicrobial activity against candida albicans, aspergillus niger, escherichia coli, and bacillus cereus .

Action Environment

It’s known that the compound should be stored at temperatures between 2-8°c for optimal stability .

Propiedades

IUPAC Name |

2-[2-iodo-5-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3IO2/c10-9(11,12)6-1-2-7(13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXUEKCSIQRSEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Trifluoromethyl)-2-iodophenyl]acetic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

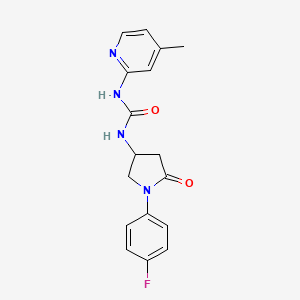

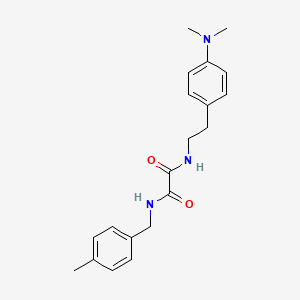

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2918859.png)

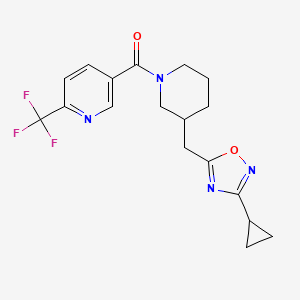

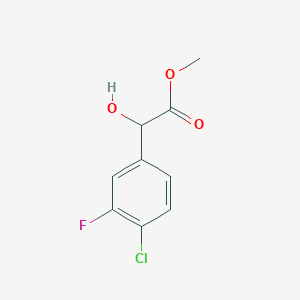

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2918872.png)